molecular formula C9H20N4O4 B1363385 NG-Monomethyl-D-arginine monoacetate

NG-Monomethyl-D-arginine monoacetate

Cat. No. B1363385
M. Wt: 248.28 g/mol
InChI Key: IKPNWIGTWUZCKM-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A competitive inhibitor of nitric oxide synthetase.

Scientific Research Applications

NG-Monomethyl-D-arginine Monoacetate in Biochemical Research

  • Inhibitory Effects on Iron Systems : L-NMMA, alongside L-NAME, exhibits inhibitory effects on cytochrome C reduction by ferrous iron in various systems. This suggests that L-NMMA might affect iron-containing systems intracellularly apart from inhibiting nitric oxide (NO) synthesis (Peterson et al., 1992).

  • Influence on Nitric Oxide Synthesis : L-NMMA is a known inhibitor of nitric oxide synthase (NOS), playing a crucial role in the study of NO synthesis in various biological contexts. For instance, it has been observed to modulate hypoxic pulmonary vasoconstriction, indicating its role in pulmonary artery function (Archer et al., 1989).

  • Interactions with Endothelium-Derived Relaxing Factor : L-NMMA is involved in studies exploring endothelium-derived relaxing factor (EDRF), where it inhibits the release of EDRF from endothelial cells and the formation of NO from L-arginine (Hecker et al., 1990).

NG-Monomethyl-D-arginine Monoacetate in Physiological Studies

  • Role in Vascular Reactivity : L-NMMA's ability to inhibit NO synthesis helps in understanding the control of basal and stimulated regional blood flow in humans, with potential implications for disease states characterized by abnormalities in vascular reactivity (Vallance et al., 1989).

  • Effect on Oxytocin Release : Studies have shown that NG-monomethyl-L-arginine monoacetate can enhance the release of oxytocin, particularly during dehydration, providing insights into the hormonal regulation mechanisms in mammals (Summy-Long et al., 1993).

NG-Monomethyl-D-arginine Monoacetate in Enzymatic Research

  • Interactions with Dimethylarginine Dimethylaminohydrolase (DDAH) : L-NMMA is metabolized by DDAH, an enzyme present in various tissues, including red blood cells. This relationship is important for understanding the enzyme's role in diseases and the regulation of NOS activity (Kang et al., 2001).

properties

Product Name

NG-Monomethyl-D-arginine monoacetate

Molecular Formula

C9H20N4O4

Molecular Weight

248.28 g/mol

IUPAC Name

acetic acid;(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

InChI

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m1./s1

InChI Key

IKPNWIGTWUZCKM-NUBCRITNSA-N

Isomeric SMILES

CC(=O)O.CN=C(N)NCCC[C@H](C(=O)O)N

Canonical SMILES

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N

sequence

X

synonyms

Arginine, L-NG-Monomethyl
D-NMMA
L Monomethylarginine
L NG Monomethyl Arginine
L-Monomethylarginine
L-NG-Monomethyl Arginine
L-NMMA
N(G)-Methylarginine
N(G)-Monomethyl-D-Arginine
N(G)-Monomethylarginine
N(omega)-Monomethyl-L-Arginine
NG Monomethyl L Arginine
NG-Monomethyl-L-Arginine
omega N Methylarginine
omega-N-Methylarginine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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